molecular formula C35H37ClN2O2 B589020 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 CAS No. 1794737-31-7

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6

Cat. No.: B589020
CAS No.: 1794737-31-7
M. Wt: 559.18
InChI Key: AYFNODUPEBZSRR-WFGJKAKNSA-N
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Description

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is a deuterated analog of 4-Dechloro-4-(4-chlorophenyl) Loperamide. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C35H31D6ClN2O2 and a molecular weight of 559.17 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves multiple steps, including the introduction of deuterium atoms. The general synthetic route includes the following steps:

    Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a coupling reaction.

    Introduction of the Piperidine Ring:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves its interaction with specific molecular targets. The compound acts by binding to opioid receptors in the gastrointestinal tract, leading to a reduction in intestinal motility. This action is similar to that of its non-deuterated analog, Loperamide. The molecular pathways involved include the inhibition of calcium channels and the activation of potassium channels, resulting in decreased peristalsis .

Comparison with Similar Compounds

Similar Compounds

    Loperamide: The non-deuterated analog of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6, used as an antidiarrheal agent.

    4-Dechloro-4-(4-chlorophenyl) Loperamide: The non-deuterated version of the compound.

    Diphenoxylate: Another opioid receptor agonist used for similar therapeutic purposes.

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in research applications such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and isotope labeling experiments .

Properties

IUPAC Name

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFNODUPEBZSRR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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